molecular formula C23H32N2O2 B11504694 (Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11504694
M. Wt: 368.5 g/mol
InChI Key: CERXFJHZAWSIBN-UHFFFAOYSA-N
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Description

(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features an adamantane core linked to a piperazine ring, which is further substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is often functionalized through halogenation, typically using bromine or chlorine, to introduce a reactive site.

    Piperazine Substitution: The halogenated adamantane is then reacted with a piperazine derivative, which has been pre-functionalized with the ethoxyphenyl group. This step usually requires a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The final step involves coupling the intermediate with a methanone group, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Pd/C under hydrogen atmosphere, LiAlH4 in ether.

    Substitution: NaH in DMF, alkyl halides in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its interactions with various biological targets, including receptors and enzymes. Its structural features make it a candidate for studying ligand-receptor interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Its ability to modulate receptor activity makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to various physiological effects, depending on the receptor subtype and tissue distribution.

Comparison with Similar Compounds

Similar Compounds

  • (Adamantan-1-yl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone
  • (Adamantan-1-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
  • (Adamantan-1-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, (Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone is unique due to the presence of the ethoxy group on the phenyl ring. This modification can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, potentially enhancing its therapeutic efficacy and reducing side effects.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

1-adamantyl-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H32N2O2/c1-2-27-21-6-4-3-5-20(21)24-7-9-25(10-8-24)22(26)23-14-17-11-18(15-23)13-19(12-17)16-23/h3-6,17-19H,2,7-16H2,1H3

InChI Key

CERXFJHZAWSIBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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